molecular formula C14H13ClN6O2 B11474391 N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-3-(1,2,3,4-tetrazol-1-yl)propanamide

N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-3-(1,2,3,4-tetrazol-1-yl)propanamide

Cat. No.: B11474391
M. Wt: 332.74 g/mol
InChI Key: HZBNTVFWCSVSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxazole ring, and a tetrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the oxazole and tetrazole intermediates with a suitable linker, such as a propanamide group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: The compound is explored for its potential use in drug formulations and as a lead compound for the development of new medications.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its binding affinity and specificity. The oxazole and tetrazole rings play a crucial role in its binding interactions, influencing its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(4-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE: Similar structure with a different position of the chlorine atom on the phenyl ring.

    N-{[3-(3-BROMOPHENYL)-1,2-OXAZOL-5-YL]METHYL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE: Similar structure with a bromine atom instead of chlorine.

    N-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-3-(1H-1,2,3,4-TRIAZOL-1-YL)PROPANAMIDE: Similar structure with a triazole ring instead of a tetrazole ring.

Uniqueness

The uniqueness of N-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13ClN6O2

Molecular Weight

332.74 g/mol

IUPAC Name

N-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C14H13ClN6O2/c15-11-3-1-2-10(6-11)13-7-12(23-18-13)8-16-14(22)4-5-21-9-17-19-20-21/h1-3,6-7,9H,4-5,8H2,(H,16,22)

InChI Key

HZBNTVFWCSVSFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CNC(=O)CCN3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.